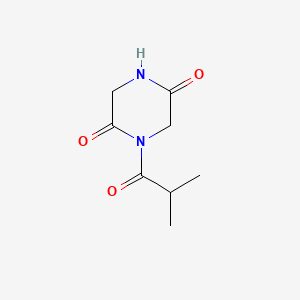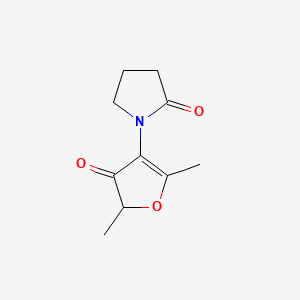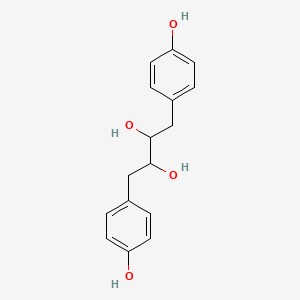
5-Ethyl-3,4-dihydro-2H-pyrrole-13C2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-3,4-dihydro-2H-pyrrole-13C2 is a labeled compound used primarily in scientific research. It is a derivative of pyrrole, a five-membered heterocyclic compound containing one nitrogen atom. The compound is labeled with carbon-13 isotopes at specific positions, which makes it useful for various analytical and research purposes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3,4-dihydro-2H-pyrrole-13C2 typically involves the incorporation of carbon-13 isotopes into the pyrrole ring. One common method is the reaction of ethylamine with a carbon-13 labeled aldehyde under acidic conditions to form the corresponding imine. This imine is then reduced to yield the labeled pyrrole compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity of the labeled compound. The use of specialized equipment and techniques, such as isotope separation and purification, is essential to achieve the desired product .
化学反応の分析
Types of Reactions
5-Ethyl-3,4-dihydro-2H-pyrrole-13C2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce more saturated pyrrole derivatives.
科学的研究の応用
5-Ethyl-3,4-dihydro-2H-pyrrole-13C2 has a wide range of applications in scientific research:
Chemistry: Used as a labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes
作用機序
The mechanism of action of 5-Ethyl-3,4-dihydro-2H-pyrrole-13C2 involves its interaction with specific molecular targets and pathways. The carbon-13 labeling allows researchers to track the compound’s behavior in various systems using NMR spectroscopy. This helps in understanding how the compound interacts with enzymes, receptors, and other biomolecules, providing insights into its effects at the molecular level.
類似化合物との比較
Similar Compounds
- 2-Ethyl-1-pyrroline-13C2
- 2-Ethyl-4,5-dihydro-3H-pyrrole-13C2
Uniqueness
5-Ethyl-3,4-dihydro-2H-pyrrole-13C2 is unique due to its specific carbon-13 labeling, which makes it particularly useful for NMR studies. This labeling provides a distinct advantage in tracing and analyzing the compound’s behavior in complex systems compared to its unlabeled counterparts .
特性
IUPAC Name |
5-ethyl-(2,3-13C2)3,4-dihydro-2H-pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-6-4-3-5-7-6/h2-5H2,1H3/i3+1,5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPINLVYDXPOSN-ZIEKVONGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=N[13CH2][13CH2]C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











